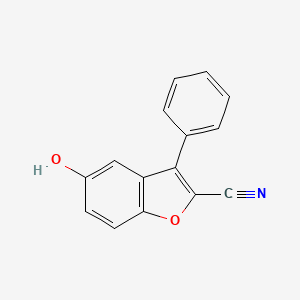

5-Hydroxy-3-phenylbenzofuran-2-carbonitrile

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-hydroxy-3-phenyl-1-benzofuran-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9NO2/c16-9-14-15(10-4-2-1-3-5-10)12-8-11(17)6-7-13(12)18-14/h1-8,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQOWJSKZKVYUOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC3=C2C=C(C=C3)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Hydroxy 3 Phenylbenzofuran 2 Carbonitrile and Its Analogues

Retrosynthetic Analysis of 5-Hydroxy-3-phenylbenzofuran-2-carbonitrile

Retrosynthetic analysis provides a logical framework for dissecting a target molecule to identify potential starting materials and synthetic routes. For 5-Hydroxy-3-phenylbenzofuran-2-carbonitrile, several key bond disconnections can be proposed, guided by established benzofuran (B130515) synthetic strategies.

A primary disconnection strategy targets the bonds forming the furan (B31954) ring. Cleavage of the O1-C2 and C3-C3a bonds suggests a convergent approach starting from a suitably substituted hydroquinone (B1673460) derivative and a phenylacetonitrile (B145931) moiety. This strategy is common in cascade reactions where the benzofuran core is assembled in a single pot from multiple components.

Alternatively, a disconnection of the C2-C(N) bond and the O1-C7a bond points towards a precursor like a 2-hydroxy-substituted benzonitrile (B105546) and a phenyl-containing electrophile. A more common and powerful disconnection, however, is across the O1-C2 bond and the C2-C3 bond. This leads back to an ortho-alkynyl phenol (B47542) intermediate. This intermediate, in turn, can be disconnected via a Sonogashira coupling, suggesting a 2-halophenol (specifically, 4-hydroxy-2-iodophenol) and phenylacetylene (B144264) as plausible starting materials.

Another logical disconnection targets the C3-phenyl bond via a Suzuki-Miyaura cross-coupling reaction. This approach would start with a 3-halo-5-hydroxybenzofuran-2-carbonitrile scaffold and couple it with phenylboronic acid. This method is particularly useful for introducing diversity at the 3-position of the benzofuran ring. thieme-connect.com

These retrosynthetic pathways highlight the main synthetic challenges: the construction of the fused furan ring and the regioselective installation of the hydroxyl, phenyl, and nitrile substituents.

Classical Approaches to Benzofuran Synthesis Relevant to the 5-Hydroxy-3-phenylbenzofuran-2-carbonitrile Scaffold

Classical methods for benzofuran synthesis, while sometimes limited by harsh conditions or lower yields, form the foundation upon which modern techniques are built. These approaches are often characterized by intramolecular cyclizations and condensation reactions.

Cyclization Reactions of ortho-Substituted Phenols

The intramolecular cyclization of phenols bearing a reactive ortho-substituent is a cornerstone of classical benzofuran synthesis. organic-chemistry.org This strategy involves forming the oxygen-C2 bond as the final ring-closing step. A common precursor is an ortho-hydroxyphenyl ketone, which can be converted into a variety of intermediates suitable for cyclization.

For instance, the reaction of an o-hydroxyacetophenone with an α-haloketone (a Perkin-type reaction) can lead to a 1-(2-hydroxyphenyl)ethan-1-one derivative. jocpr.com Subsequent intramolecular Williamson ether synthesis, often promoted by a base, closes the furan ring. Another approach involves the acid-catalyzed cyclization of α-aryloxycarbonyl compounds or the intramolecular Friedel-Crafts reaction of suitable precursors. rsc.orgoregonstate.edu These methods rely on the generation of an electrophilic center that is attacked by the phenolic oxygen or an electron-rich position on the phenol ring.

Condensation and Ring Closure Strategies

Condensation reactions provide another classical route to the benzofuran nucleus. These methods typically involve the reaction of a phenol with a carbonyl compound, followed by cyclization and dehydration. The Perkin synthesis, historically used for coumarin (B35378) synthesis, can be adapted for benzofurans. jocpr.com

A relevant strategy involves the condensation of salicylaldehydes with compounds containing an active methylene (B1212753) group, such as arylacetonitriles, in a Knoevenagel-type condensation. acs.orgfigshare.com The resulting 2-hydroxychalcone (B1664081) or stilbene (B7821643) derivative can then undergo oxidative cyclization to form the benzofuran ring. nih.gov For the synthesis of the target molecule, a 2,4-dihydroxybenzaldehyde (B120756) could theoretically be condensed with phenylacetonitrile. Subsequent intramolecular cyclization of the intermediate would furnish the benzofuran scaffold, although regioselectivity and the stability of the nitrile group under these conditions can be challenging.

Modern Catalytic Strategies for the Preparation of 5-Hydroxy-3-phenylbenzofuran-2-carbonitrile

The advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including benzofurans. tandfonline.comnih.gov Palladium and copper catalysts, in particular, have enabled the development of highly efficient and versatile methods that tolerate a wide range of functional groups and proceed under mild conditions. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura)

Palladium-catalyzed reactions are among the most powerful tools for constructing the benzofuran core and for its subsequent functionalization. rsc.orgacs.orgrsc.org

The Sonogashira cross-coupling reaction is exceptionally useful for a convergent synthesis of benzofurans. rsc.org This reaction typically involves the coupling of an o-iodophenol with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. nih.gov The resulting o-alkynylphenol intermediate then undergoes an intramolecular cyclization (heteroannulation) to yield the benzofuran. nih.govnih.gov This method allows for the direct construction of the C2-C3 bond of the furan ring. For the target molecule, this would involve coupling a derivative of 4-iodoresorcinol with phenylacetylene, followed by cyclization. One-pot, three-component versions of this reaction have been developed, further enhancing its efficiency. nih.gov

The Suzuki-Miyaura coupling is another versatile palladium-catalyzed reaction with broad applications in benzofuran synthesis. nih.govlibretexts.orguwindsor.ca It is most commonly used to introduce aryl or vinyl substituents onto a pre-formed benzofuran ring. youtube.commdpi.com For instance, a 3-iodo-5-hydroxybenzofuran-2-carbonitrile could be coupled with phenylboronic acid to install the C3-phenyl group. thieme-connect.com This approach offers a modular way to create libraries of 3-arylbenzofurans. The reaction is known for its mild conditions and tolerance of various functional groups. uwindsor.cayoutube.com

Below is a table summarizing representative palladium-catalyzed reactions for benzofuran synthesis.

| Reaction Type | Catalyst/Co-catalyst | Key Reactants | Product Type | Ref. |

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ / CuI | o-Iodophenol, Terminal Alkyne | 2,3-Disubstituted Benzofuran | nih.gov |

| Intramolecular C-H Arylation | Pd(OAc)₂ | 2-Bromovinyl Phenyl Ether | 2-Substituted Benzofuran | organic-chemistry.org |

| Suzuki-Miyaura Coupling | Pd Catalyst | 3-Iodobenzofuran, Arylboronic Acid | 3-Arylbenzofuran | thieme-connect.com |

| C-H Activation/Oxidation | Pd(OAc)₂ | 2-Hydroxystyrene, Iodobenzene | 2,3-Disubstituted Benzofuran | rsc.org |

Copper-Catalyzed Cyclization and Functionalization

Copper catalysis has emerged as a powerful and cost-effective alternative for synthesizing benzofuran derivatives, particularly those bearing a nitrile group at the C3 position. nih.gov Several cascade or domino reactions have been developed that allow for the rapid assembly of complex benzofurans from simple starting materials. acs.orgresearchgate.net

One prominent method involves the copper-catalyzed reaction of o-hydroxybenzaldehydes with arylacetonitriles. acs.org This process proceeds through a cascade of reactions, often including a Knoevenagel condensation, cyanide transfer, intramolecular nucleophilic addition (oxa-Michael), and finally, aromatization to yield the 2-aryl-3-cyanobenzofuran product. acs.orgfigshare.com This approach is highly relevant for the synthesis of analogues of the target molecule.

Another powerful copper-catalyzed cascade synthesis involves the reaction of aryl aldehydes with 2-iodobenzylcyanides. acs.org This sequence involves Knoevenagel condensation, aryl hydroxylation, oxa-Michael addition, and aromatization to afford 2-aryl-3-cyanobenzofurans in good yields. acs.orgresearchgate.net These methods are attractive due to their operational simplicity and the use of an inexpensive and environmentally benign metal catalyst.

The table below summarizes key copper-catalyzed strategies for the synthesis of 2-aryl-3-cyanobenzofurans.

| Catalyst | Key Reactants | Reaction Type | Product Type | Ref. |

| Copper Acetate | o-Hydroxybenzaldehyde, Arylacetonitrile | Cascade (Knoevenagel, Cyclization, Aromatization) | 2-Aryl-3-cyanobenzofuran | acs.org |

| Copper Catalyst | Aryl Aldehyde, 2-Iodobenzylcyanide | Cascade (Condensation, Hydroxylation, Cyclization) | 2-Aryl-3-cyanobenzofuran | acs.orgresearchgate.net |

| Copper Iodide | o-Hydroxy Aldehyde, Amine, Alkyne | One-pot Three-component | 3-Aminobenzofuran (related scaffold) | nih.gov |

Chemo- and Regioselective Functionalization of the Benzofuran System

The functionalization of the benzofuran system with precise control over chemoselectivity and regioselectivity is paramount for accessing specific isomers and derivatives. One notable strategy involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups to yield benzofuranones, which can then be converted to substituted benzofurans. This method allows for the programmable substitution at any position on the benzofuran core. oregonstate.edu

Another powerful approach is the use of transition-metal catalysis. For instance, Rh(III)-catalyzed C-H functionalization has been employed for the regioselective synthesis of benzofuran frameworks. These reactions often proceed under mild conditions and exhibit a broad substrate scope, allowing for the introduction of various functional groups at specific positions of the benzofuran ring. The choice of directing groups and reaction conditions can steer the selectivity towards the desired product.

Furthermore, a chalcone (B49325) rearrangement strategy offers a selective route to 3-acylbenzofurans. This method involves the rearrangement of a protected 2-hydroxychalcone, which can be selectively transformed into different benzofuran isomers under varying reaction conditions. nih.gov

| Method | Key Features | Products | Reference |

| Reaction of 3-hydroxy-2-pyrones with nitroalkenes | Programmable substitution | Substituted benzofuranones and benzofurans | oregonstate.edu |

| Rh(III)-catalyzed C-H functionalization | High regioselectivity, mild conditions | Functionalized benzofurans | |

| Chalcone rearrangement | Selective synthesis of 3-acylbenzofurans | 3-Acylbenzofurans and 3-formylbenzofurans | nih.gov |

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like 5-hydroxy-3-phenylbenzofuran-2-carbonitrile to minimize environmental impact. A key aspect of this is the development of atom-economical reactions that maximize the incorporation of starting materials into the final product.

One sustainable approach involves the use of environmentally benign solvents and catalysts. For instance, the development of catalyst-free synthesis of benzofuran heterocycles has been reported, proceeding through successive reactions of hydroxyl-substituted aryl alkynes and sulfur ylides. Additionally, base-catalyzed methods, such as the Rap-Stoermer reaction using triethylamine, offer a pathway to benzofuran derivatives.

Recent advancements have also focused on visible-light-mediated catalysis for benzofuran synthesis, which avoids the need for high temperatures and harsh reagents. These methods often proceed under mild conditions and demonstrate good functional group tolerance. The use of p-quinone methides in transition-metal-free catalyzed approaches also represents a green alternative for the synthesis of 2,3-diarylbenzo[b]furans. mdpi.com

| Green Chemistry Approach | Description | Advantages | Reference |

| Catalyst-free synthesis | Reaction of hydroxyl-substituted aryl alkynes and sulfur ylides | Avoids metal catalysts, milder conditions | |

| Base-catalyzed synthesis | Rap-Stoermer reaction with triethylamine | Avoids transition metals | |

| Visible-light-mediated catalysis | Photoredox catalysis | Mild conditions, energy-efficient | |

| p-Quinone methides | Transition-metal-free catalyzed approach | Synthesis of 2,3-diarylbenzo[b]furans without metals | mdpi.com |

Synthetic Routes for Derivatization of 5-Hydroxy-3-phenylbenzofuran-2-carbonitrile

The derivatization of 5-hydroxy-3-phenylbenzofuran-2-carbonitrile is crucial for exploring its structure-activity relationships and developing new analogues with tailored properties. This can be achieved through modifications of its key functional groups: the nitrile, the hydroxyl, and the phenyl ring.

Functional Group Interconversions of the Nitrile Moiety

The nitrile group at the C2 position is a versatile handle for a variety of chemical transformations. It can be hydrolyzed to a carboxylic acid or an amide, which can then undergo further reactions such as esterification or coupling with amines. Reduction of the nitrile group can yield a primary amine, providing a site for the introduction of diverse substituents. The nitrile can also participate in cycloaddition reactions to form various heterocyclic rings. researchgate.net

| Transformation | Reagents and Conditions | Product Functional Group |

| Hydrolysis | Acid or base catalysis | Carboxylic acid or Amide |

| Reduction | e.g., LiAlH4, H2/catalyst | Primary amine |

| Cycloaddition | e.g., Azides, dipoles | Heterocyclic rings (e.g., tetrazole) |

Modifications and Esterification at the 5-Hydroxyl Position

The phenolic hydroxyl group at the C5 position is another key site for derivatization. It can be readily alkylated or acylated to form ethers and esters, respectively. Esterification can be achieved using various acylating agents such as acid chlorides or anhydrides in the presence of a base. The choice of the ester group can significantly influence the lipophilicity and other physicochemical properties of the molecule. In vivo hydrolysable esters are often prepared to create prodrugs. google.com

A study on the synthesis of 5-hydroxybenzofurans reported the preparation of ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate, demonstrating the feasibility of having an ester group elsewhere on the molecule while retaining the 5-hydroxyl functionality. thieme-connect.de

| Reaction | Reagents | Product |

| O-Alkylation | Alkyl halide, base | 5-Alkoxy derivative |

| O-Acylation/Esterification | Acyl chloride/anhydride, base | 5-Acyloxy (ester) derivative |

Substitution Pattern Variations on the 3-Phenyl Ring

Modifying the substitution pattern on the 3-phenyl ring is a common strategy to fine-tune the biological activity of benzofuran derivatives. This can be achieved by starting with appropriately substituted phenyl precursors in the initial synthesis of the benzofuran core. For instance, in syntheses involving the coupling of a phenol with a substituted α-bromoacetophenone, the choice of the acetophenone (B1666503) determines the substitution on the 3-phenyl ring. researchgate.net

Alternatively, late-stage functionalization of the 3-phenyl ring can be accomplished using various aromatic substitution reactions, provided that the existing functional groups on the benzofuran core are compatible with the reaction conditions. Electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions can introduce a range of substituents onto the phenyl ring.

| Method | Description | Example Substituents |

| Synthesis from substituted precursors | Using substituted acetophenones or other phenyl-containing starting materials | -OCH3, -Cl, -NO2, -CH3 |

| Late-stage functionalization | Electrophilic aromatic substitution on the 3-phenyl ring | -Br, -NO2, -COCH3 |

Spectroscopic Data for 5-Hydroxy-3-phenylbenzofuran-2-carbonitrile Not Found

Extensive searches for detailed spectroscopic data for the chemical compound 5-Hydroxy-3-phenylbenzofuran-2-carbonitrile have been conducted to generate a comprehensive scientific article as requested. However, specific experimental data for this exact compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, are not available in the public domain through the performed searches.

The instructions provided were to create a thorough and scientifically accurate article focusing solely on "5-Hydroxy-3-phenylbenzofuran-2-carbonitrile," structured around a detailed outline of its structural elucidation and spectroscopic characterization. This required specific data points, including ¹H NMR and ¹³C NMR chemical shifts, 2D NMR correlations, mass fragmentation patterns, IR absorption frequencies, and UV-Vis absorption maxima.

While the searches yielded a significant amount of spectroscopic information for various related benzofuran derivatives, none of the retrieved scientific literature or databases contained the specific experimental data for 5-Hydroxy-3-phenylbenzofuran-2-carbonitrile. The available data pertains to analogous structures, which, while useful for general comparison within the benzofuran class of compounds, does not meet the strict requirement of focusing solely on the requested molecule.

Generating an article with the specified level of detail and scientific accuracy is contingent on the availability of this precise data. Without access to the ¹H NMR, ¹³C NMR, 2D NMR, MS, IR, and UV-Vis spectra of 5-Hydroxy-3-phenylbenzofuran-2-carbonitrile, it is not possible to fulfill the request as outlined. Any attempt to extrapolate or generalize from related compounds would compromise the scientific accuracy and specificity demanded by the instructions.

Therefore, the requested article cannot be generated at this time due to the lack of available scientific data for the target compound.

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a molecule's physical and chemical properties. For benzofuran (B130515) derivatives, X-ray diffraction analysis reveals the planarity of the fused ring system, the orientation of substituents, and the nature of the crystal packing. researchgate.net

For instance, the analysis of a substituted benzofuran, 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester, demonstrated that it crystallizes in the triclinic system with a P-1 space group. asianpubs.orgresearchgate.net The study revealed two crystallographically independent molecules in the asymmetric unit, with the benzofuran and pyrrolidine (B122466) rings being non-coplanar. asianpubs.org The crystal structure is stabilized by intermolecular C-H···O hydrogen bonds and C-H···π interactions, forming a two-dimensional supramolecular network. researchgate.netasianpubs.org

Another study on 1-(5-bromobenzofurane-2-yl)-2-mesitylethanoneoxime found that it crystallizes in the monoclinic system (space group P21/c). researchgate.net Its crystal structure is characterized by a dimeric arrangement formed through O-H···N intermolecular hydrogen bonds. researchgate.net These examples underscore how X-ray crystallography provides a detailed picture of the solid-state conformation and the non-covalent forces that govern the crystal lattice of benzofuran compounds.

Below is a table summarizing typical crystallographic data obtained for various benzofuran derivatives, illustrating the kind of information that would be sought for 5-Hydroxy-3-phenylbenzofuran-2-carbonitrile.

| Compound | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|

| 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester asianpubs.orgresearchgate.net | Triclinic | P-1 | a = 9.268(13) Å b = 11.671(15) Å c = 15.414(2) Å α = 75.185(5)° β = 72.683(5)° γ = 71.301(5)° |

| 1-(5-bromobenzofurane-2-yl)-2-mesitylethanoneoxime researchgate.net | Monoclinic | P21/c | Not fully specified in abstract. |

| 3-(Propan-2-ylidene)benzofuran-2(3H)-one vensel.orgresearchgate.net | Monoclinic | P21/c | a = 7.1869(3) Å b = 18.0636(10) Å c = 13.1656(7) Å β = 96.763(3)° |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for investigating the stereochemistry of chiral molecules. frontiersin.org ECD measures the differential absorption of left and right circularly polarized light by a chiral compound, providing information about its absolute configuration and conformation in solution. researchgate.net

For a molecule like 5-Hydroxy-3-phenylbenzofuran-2-carbonitrile to be analyzed by ECD, it would first need to be chiral, for instance, through the introduction of a chiral center or by existing as stable atropisomers.

Studies on other chiral benzofuran derivatives have successfully used ECD to assign their absolute configuration. For example, the absolute configuration of novel benzofuryl β-amino alcohols was confirmed as (R) by comparing experimental ECD spectra with theoretical calculations. mdpi.com In another study, steroids containing a 2,3-dihydro-1-benzofuran chromophore were synthesized with a known absolute conformation. rsc.org The investigation established a helicity rule where the P/M helicity of the dihydrofuran ring results in a negative/positive Cotton effect within the α-band of the CD spectrum. This rule was then applied to revise the absolute configuration of naturally occurring norneolignans. rsc.org

Furthermore, CD spectroscopy is a valuable tool for studying the interactions between small molecules and biological macromolecules. Research has shown that 4-nitrophenyl functionalized benzofurans can bind to bovine serum albumin (BSA), altering the protein's secondary structure. nih.govnih.gov These changes were monitored by observing the characteristic negative bands of the protein's α-helical structure in the far-UV CD spectrum. nih.gov Such studies are crucial in drug discovery for understanding how benzofuran-based compounds might be transported and interact with proteins in biological systems. nih.govnih.gov

The determination of the absolute configuration of a chiral benzofuran derivative is often achieved by comparing the experimentally measured ECD spectrum with spectra generated through quantum chemical calculations for a specific enantiomer. researchgate.netmdpi.com A match between the experimental and calculated spectra allows for the unambiguous assignment of the molecule's three-dimensional structure.

Computational and Theoretical Investigations of 5 Hydroxy 3 Phenylbenzofuran 2 Carbonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. nih.govpku.edu.cn By calculating the electron density, DFT methods can accurately predict molecular geometries, energies, and other electronic characteristics. For benzofuran (B130515) derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p), have been successfully employed to determine stable molecular conformations and shed light on structure-bioactivity relationships. researchgate.netphyschemres.org These calculations confirm the pseudo-planar geometry of the core benzofuran ring system. physchemres.org

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comresearchgate.net The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For 5-Hydroxy-3-phenylbenzofuran-2-carbonitrile, the HOMO is expected to be localized primarily on the electron-rich benzofuran ring system and the oxygen atom of the hydroxyl group. The LUMO is likely distributed across the conjugated system, extending to the electron-withdrawing cyano group and the phenyl ring. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov Computational studies on related benzofuran structures have determined these energy values, which are essential for predicting how the molecule will participate in chemical reactions. nih.govresearchgate.net

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.3 to -5.8 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -2.0 to -1.5 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 3.8 to 4.5 | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. |

| Ionization Potential (I) | 5.8 to 6.3 | Energy required to remove an electron (approximated as -EHOMO). |

| Electron Affinity (A) | 1.5 to 2.0 | Energy released when an electron is added (approximated as -ELUMO). |

| Chemical Hardness (η) | 1.9 to 2.25 | Resistance to change in electron distribution (ΔE / 2). A higher value indicates greater stability. nih.gov |

The Electrostatic Potential Surface (EPS), also known as the Molecular Electrostatic Potential (MEP) map, is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.net It maps the electrostatic potential onto the electron density surface, where different colors represent varying charge potentials. Red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are favorable for nucleophilic attack.

For 5-Hydroxy-3-phenylbenzofuran-2-carbonitrile, an EPS map would reveal a high negative potential around the electronegative oxygen atom of the hydroxyl group and the nitrogen atom of the nitrile group, identifying them as key sites for hydrogen bonding and electrophilic interactions. sci-hub.se Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a likely hydrogen bond donor.

Conformational Analysis and Molecular Dynamics (MD) Simulations

While quantum calculations often focus on static, optimized structures, molecules are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations provide insight into the flexibility, stability, and time-dependent behavior of molecules in various environments.

The structural flexibility of 5-Hydroxy-3-phenylbenzofuran-2-carbonitrile is primarily dictated by the rotation of the phenyl group attached at the C3 position. The benzofuran core itself is a rigid, planar structure. Computational studies on similar 2-phenylbenzofuran (B156813) derivatives have shown that the energy barrier for the rotation of the phenyl ring relative to the benzofuran plane is relatively low. nih.gov This flexibility allows the molecule to adopt different conformations, which can be crucial for fitting into the binding pocket of a target protein. MD simulations can track these conformational changes over time, revealing the most stable and frequently occurring orientations.

The surrounding environment, particularly the solvent, can significantly influence a molecule's properties. Computational models can simulate these effects, for example, by using the Polarizable Continuum Model (PCM). For a molecule like 5-Hydroxy-3-phenylbenzofuran-2-carbonitrile, which contains a hydroxyl group capable of hydrogen bonding, the choice of solvent is critical. In polar solvents like water or methanol, the formation of hydrogen bonds would stabilize the molecule. nih.gov Theoretical studies on related compounds have demonstrated that properties such as electronic absorption spectra (UV-Vis) and reaction pathways can shift depending on whether they are calculated in the gas phase or in a solvent. nih.gov

Molecular Docking Studies for Target Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov It is an essential tool in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.net The benzofuran scaffold is present in many compounds with a wide range of biological activities, and docking studies have been instrumental in exploring their therapeutic potential. orientjchem.org

Docking analyses of various benzofuran derivatives have been performed against a multitude of protein targets implicated in diseases like cancer and bacterial infections. These studies typically report a binding affinity or docking score (in kcal/mol), which estimates the strength of the ligand-protein interaction, with more negative values indicating stronger binding. The analysis also identifies key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the protein's active site. For instance, benzofuran-1,2,3-triazole hybrids have been identified as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), with docking scores ranging from -9.6 to -10.2 kcal/mol. nih.gov Similarly, other derivatives have shown high binding affinities for targets like aromatase cytochrome P450 and candida albicans dihydrofolate reductase. orientjchem.org These findings suggest that 5-Hydroxy-3-phenylbenzofuran-2-carbonitrile, with its distinct pattern of hydrogen bond donors and acceptors, is a promising candidate for investigation as an inhibitor of various enzymes and receptors.

| Benzofuran Derivative Class | Protein Target | PDB ID | Reported Binding Affinity / Docking Score (kcal/mol) | Key Interacting Residues (Examples) |

|---|---|---|---|---|

| Benzofuran-1,2,3-triazole hybrids | Epidermal Growth Factor Receptor (EGFR) | 4HJO | -9.6 to -10.2 | Not specified in abstract |

| Substituted Benzofuran-Carbohydrazides | Aromatase Cytochrome P450 | 3EQM | -9.1 to -10.2 | Not specified |

| Substituted Benzofuran-Carbohydrazides | Candida albicans Dihydrofolate Reductase | 4HOE | -8.9 to -9.3 | Not specified |

| Substituted Benzofuran-Carbohydrazides | Glucosamine-6-phosphate synthase | 1XFF | -8.7 to -9.1 | THR67, ALA8, ASP11 orientjchem.org |

| 4-Nitrophenyl-functionalized Benzofuran | Bovine Serum Albumin (BSA) | 4F5S | Global Energy: -40.05 kJ/mol | Leu-189, Ile-455, Glu-424, Ser-428, Lys-431 nih.gov |

| Benzofuran Cyanide Derivatives | Staphylococcus aureus Sortase A | 1T2W | Not specified (IC50 values reported) | Not specified |

Ligand-Binding Site Characterization

While direct experimental data on the binding of 5-Hydroxy-3-phenylbenzofuran-2-carbonitrile to a specific protein target is not extensively documented, computational docking studies on analogous benzofuran derivatives allow for a detailed characterization of a putative ligand-binding site. The structural features of the compound dictate the nature of the amino acid residues required for optimal interaction.

A hypothetical binding pocket for this ligand would likely possess the following characteristics:

A Hydrogen-Bonding Region: The 5-hydroxy group is a potent hydrogen bond donor and acceptor. The binding site would likely feature amino acid residues capable of forming strong hydrogen bonds, such as serine, threonine, tyrosine, aspartate, or glutamate, to anchor this part of the molecule. The nitrogen atom of the 2-carbonitrile group can also act as a hydrogen bond acceptor. mdpi.comnih.gov

Hydrophobic Pockets: The planar benzofuran ring system and the appended phenyl group at the 3-position are significantly hydrophobic. The binding site is expected to contain nonpolar residues like leucine, isoleucine, valine, and phenylalanine, which can engage in favorable van der Waals and hydrophobic interactions. nih.gov

Aromatic/π-Stacking Interaction Zone: The aromatic nature of both the benzofuran core and the phenyl ring suggests the importance of π-π stacking or π-cation interactions. Aromatic residues such as phenylalanine, tyrosine, and tryptophan within the binding site could provide these stabilizing interactions. nih.gov

Studies involving the docking of various benzofuran derivatives into the active sites of protein kinases like Pim-1 and Epidermal Growth Factor Receptor (EGFR) have revealed that the benzofuran scaffold fits into ATP-binding pockets, often forming key interactions with hinge region residues. nih.govresearchgate.net For example, molecular docking of benzofuran-based inhibitors into EGFR has highlighted interactions with key residues in its conserved catalytic kinase domain. nih.gov

Predicted Binding Affinities and Interaction Modes

Table 1: Predicted Binding Affinities of Analogous Benzofuran Derivatives against Various Protein Targets

| Compound Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |

| 1-Benzofuran-pyrazole hybrids | 8G2M (Cancer) | -7.9 | aip.orgresearchgate.net |

| Benzofuran-1,2,3-triazole hybrids | EGFR (4HJO) | -9.6 to -10.2 | nih.gov |

| 4-Nitrophenyl functionalized benzofuran | BSA | -9.57 (-40.05 kJ/mol) | nih.gov |

| Benzofuran-2-carboxylic acids | Pim-1 Kinase | Not specified, but showed significant interactions | nih.gov |

The predicted interaction modes for 5-Hydroxy-3-phenylbenzofuran-2-carbonitrile would involve a combination of forces:

Hydrogen Bonding: The 5-hydroxy group is predicted to be a critical anchor, forming a hydrogen bond with a polar residue in the active site. This interaction is often crucial for the biological activity of hydroxylated benzofurans. mdpi.com The nitrile nitrogen could similarly engage as a hydrogen bond acceptor.

Hydrophobic Interactions: The fused ring system of the benzofuran core and the 3-phenyl substituent would be buried in hydrophobic pockets of the target protein, interacting with nonpolar amino acid side chains.

π-π Stacking: The aromatic rings are likely to engage in parallel or T-shaped π-π stacking with aromatic residues like phenylalanine or tyrosine, contributing significantly to the binding stability.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a cornerstone of ligand-based drug design, identifying the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. researchgate.net A pharmacophore model for 5-Hydroxy-3-phenylbenzofuran-2-carbonitrile can be constructed based on its key functional groups, which are likely responsible for its molecular recognition by a biological target.

A hypothetical pharmacophore model for this compound would consist of the following features:

One Hydrogen Bond Donor (HBD): Located at the 5-hydroxy group. The presence of a hydrogen bond donor has been identified as crucial for the anticancer activity of some benzofuran series. mdpi.com

One Hydrogen Bond Acceptor (HBA): Corresponding to the nitrogen atom of the 2-carbonitrile group.

Two Aromatic Rings (AR): One representing the benzofuran scaffold and the other representing the 3-phenyl group. These features define regions for hydrophobic and aromatic interactions.

This model serves as a 3D query for virtual screening of chemical databases to identify novel, structurally diverse compounds that possess the same essential features and are therefore likely to exhibit similar biological activity. In ligand-based design, structure-activity relationship (SAR) studies of related benzofurans have shown that substitutions on the benzofuran core significantly influence potency. nih.gov For instance, the introduction of halogen atoms can enhance binding affinity through the formation of halogen bonds, while the position of hydroxyl groups can be a critical determinant of activity. mdpi.comnih.gov

Prediction of Reactivity and Mechanistic Pathways through Computational Methods

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for predicting the reactivity and elucidating potential reaction mechanisms of molecules. physchemres.orgrsc.org For 5-Hydroxy-3-phenylbenzofuran-2-carbonitrile, these methods can provide insights into its electronic structure, stability, and reactive sites.

Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. The HOMO region indicates the most probable site for an electrophilic attack, while the LUMO region indicates the site for a nucleophilic attack. For benzofuran systems, DFT calculations have shown how substituents influence the electron density distribution across the molecule. physchemres.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic reactions. The negative potential regions (electron-rich), such as around the oxygen and nitrogen atoms, are susceptible to electrophilic attack, while positive potential regions (electron-poor) are prone to nucleophilic attack.

Reactivity of the Nitrile Group: The nitrile group itself is a reactive functional group. DFT-based investigations can calculate the activation energies for nucleophilic attacks on the nitrile carbon. nih.gov Studies on the reaction of nitriles with biological nucleophiles like cysteine have shown that the activation energy can be effectively predicted, providing a tool to estimate the potential for covalent bond formation with protein targets. nih.govacs.org

Mechanistic Pathways: Computational methods can model entire reaction pathways, including transition states and intermediates. For example, DFT calculations have been used to explore the mechanisms of antioxidant activity for 2-phenylbenzofuran derivatives, identifying pathways such as Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET) as thermodynamically favorable depending on the environment. rsc.org Similarly, quantum mechanics has been used to predict the regioselectivity in the acid-catalyzed cyclization synthesis of benzofurans by calculating the activation energies of competing pathways. wuxiapptec.com These approaches could be applied to predict the metabolic fate or synthetic derivatization of 5-Hydroxy-3-phenylbenzofuran-2-carbonitrile.

Mechanistic Biological Investigations of 5 Hydroxy 3 Phenylbenzofuran 2 Carbonitrile in Vitro Focus

Enzyme Inhibition Studies and Kinetic Characterization

No specific data was identified for the inhibitory activity of 5-Hydroxy-3-phenylbenzofuran-2-carbonitrile against the following enzymes:

Receptor Binding and Signaling Pathway Modulation (In Vitro Cell-Free and Cell-Based Assays)

Modulation of Intracellular Signaling Pathways (e.g., NF-κB, Apoptosis Pathways)

There is no specific information available detailing the effects of 5-Hydroxy-3-phenylbenzofuran-2-carbonitrile on intracellular signaling pathways such as NF-κB or apoptosis.

Studies on other benzofuran (B130515) derivatives have shown modulation of these pathways. For instance, certain novel benzofuran lignans (B1203133) have been found to inhibit the NF-κB pathway, which is crucial in inflammation and cell survival. nih.gov Similarly, various synthetic benzofuran derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells, often through the activation of caspase enzymes, which are key executioners of the apoptotic process. nih.govresearchgate.net However, these findings are specific to the tested compounds and cannot be directly extrapolated to 5-Hydroxy-3-phenylbenzofuran-2-carbonitrile without dedicated experimental studies.

Cell-Based Biological Activity Investigations (In Vitro, Mechanistic)

No studies were identified that specifically assess the effects of 5-Hydroxy-3-phenylbenzofuran-2-carbonitrile on cell viability or proliferation.

For the broader benzofuran class, numerous reports detail the cytotoxic effects against various cancer cell lines. nih.gov These studies often employ assays like the MTT assay to quantify cell viability. researchgate.net Mechanistic investigations into the cytotoxicity of some benzofurans point towards the induction of apoptosis, as evidenced by increased activity of effector caspases like caspase-3/7. nih.gov The structure-activity relationship analyses within these studies indicate that the nature and position of substituents on the benzofuran ring are critical determinants of cytotoxic potency and mechanism. nih.gov

There is no available data from gene or protein expression analyses (such as Western Blot or qPCR) for cells treated with 5-Hydroxy-3-phenylbenzofuran-2-carbonitrile. Such studies would be essential to understand its molecular mechanism of action, for example, by measuring changes in the levels of proteins involved in apoptosis (e.g., Bcl-2, Bax) or the NF-κB pathway (e.g., p65, IκBα). nih.govnih.gov

Information regarding the cellular uptake and subcellular localization of 5-Hydroxy-3-phenylbenzofuran-2-carbonitrile is not available in the current scientific literature. These studies are crucial for determining where the compound accumulates within a cell, which can provide clues about its potential molecular targets.

While no specific antioxidant activity assessment for 5-Hydroxy-3-phenylbenzofuran-2-carbonitrile has been published, the 5-hydroxybenzofuran scaffold is known to be associated with antioxidant properties. nih.govijpsonline.com The phenolic hydroxyl group at the 5-position is a key structural feature that can donate a hydrogen atom to scavenge free radicals. mdpi.comresearchgate.net Various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, are commonly used to evaluate the antioxidant capacity of benzofuran derivatives. nih.govijpsonline.com Studies on related compounds have demonstrated that the 5-hydroxy-2,3-dihydrobenzofuran core can confer potent antioxidant activity. researchgate.net

There are no reports detailing the in vitro antimicrobial activity or the specific antibacterial and antifungal mechanisms of 5-Hydroxy-3-phenylbenzofuran-2-carbonitrile.

While the benzofuran chemical family is a rich source of biologically active compounds, there is a clear gap in the scientific literature regarding the specific compound 5-Hydroxy-3-phenylbenzofuran-2-carbonitrile . To address the detailed mechanistic questions posed, dedicated in vitro experimental studies are required. Future research could focus on performing cell viability assays, investigating its influence on key signaling pathways like NF-κB and apoptosis, assessing its antioxidant and antimicrobial potential, and analyzing its effects on gene and protein expression. Such studies would be necessary to elucidate the specific biological profile of this compound.

An extensive review of scientific literature was conducted to investigate the in vitro effects of 5-Hydroxy-3-phenylbenzofuran-2-carbonitrile on the aggregation of Amyloid Beta (Aβ42). Despite a thorough search, no specific studies detailing the mechanistic biological investigations of this particular compound in relation to Aβ42 aggregation inhibition were found in the available scientific literature.

Research in the area of Alzheimer's disease therapeutics has explored various benzofuran derivatives for their potential to modulate the aggregation of Aβ peptides. nih.govresearchgate.netresearchgate.net These studies often employ techniques such as Thioflavin T (ThT) fluorescence spectroscopy to monitor the kinetics of Aβ42 aggregation in the presence of test compounds. nih.govresearchgate.net Further characterization of the effects on Aβ42 aggregates can be achieved through methods like transmission electron microscopy (TEM) to observe morphological changes. nih.govresearchgate.net

However, the search did not yield any data, including data tables or detailed research findings, specifically for 5-Hydroxy-3-phenylbenzofuran-2-carbonitrile. The existing body of research focuses on other substituted benzofuran scaffolds, such as N-phenylbenzofuran-2-carboxamide derivatives, which have shown the ability to either inhibit or promote Aβ42 fibrillogenesis depending on their substitution patterns. nih.govresearchgate.net

Therefore, there is no information available to populate the requested section on the Amyloid Beta (Aβ42) Aggregation Inhibition Studies for 5-Hydroxy-3-phenylbenzofuran-2-carbonitrile.

Structure Activity Relationship Sar Studies of 5 Hydroxy 3 Phenylbenzofuran 2 Carbonitrile and Analogues

Influence of the 5-Hydroxyl Group on Biological Activity

The presence of a phenolic hydroxyl group on the benzofuran (B130515) ring system is frequently cited as a crucial determinant for biological activity. nih.gov This functional group can significantly influence the molecule's binding affinity to target proteins through several mechanisms.

Hydrogen Bonding: A hydroxyl group can act as both a hydrogen bond donor and acceptor, forming key interactions with amino acid residues in a protein's binding pocket. Studies on various benzofuran derivatives have shown that the presence of a hydrogen-donating group is often essential for inducing cytotoxic properties. nih.gov For instance, the replacement of a phenolic hydroxyl group with another hydrogen-bond donor, such as a triflylamide, was found to conserve the cytotoxic activity of certain benzofuran analogues, whereas its complete removal diminished cytotoxicity. nih.gov

Electronic Properties: The hydroxyl group is an electron-donating group, which can influence the electron density of the entire benzofuran ring system, thereby modulating its interaction with biological targets.

Positioning: The introduction of substituents, such as a hydroxyl group, at the 5-position has been shown to be closely related to the antibacterial activity of benzofuran compounds. rsc.org SAR studies on some series have revealed that a hydroxyl group at the C-6 position is essential for antibacterial activities, suggesting that the specific location of the -OH group is critical. rsc.org

While direct studies on the 5-hydroxyl group of 5-Hydroxy-3-phenylbenzofuran-2-carbonitrile are limited, the consistent finding across various benzofuran classes is that a phenolic hydroxyl group is a key pharmacophoric feature. nih.gov Its removal or replacement with a group that cannot participate in hydrogen bonding often leads to a significant loss of activity.

Role of the 3-Phenyl Substituent Variations on Target Interaction

The substituent at the C-3 position of the benzofuran ring plays a significant role in defining the molecule's activity and selectivity. In the case of the 3-phenylbenzofuran (B8811988) scaffold, modifications to the phenyl ring allow for a fine-tuning of the compound's properties.

Variations on the 3-phenyl ring can modulate:

Steric Hindrance: The size and conformation of the 3-phenyl group can influence how the molecule fits into a binding site.

Electronic Nature: The addition of electron-donating or electron-withdrawing groups to the phenyl ring alters the electronic profile of the entire molecule.

Hydrophobicity: Substituents on the phenyl ring can increase or decrease the lipophilicity of the compound, affecting its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

For example, in a series of 2-arylbenzofurans, the absence of an aryl group at the 3-position led to a significant decline in antibacterial activity, highlighting the crucial role of this substituent. bepls.com In other studies, functional groups at the C-3 position were found to play an important role in the antibacterial selectivity of the compounds. rsc.org The introduction of a methyl group at the C-3 position of some benzofuran series has been shown to significantly increase antiproliferative activity against cancer cell lines. nih.gov

The table below illustrates the effect of substituents on a C-3 aryl ring in a generic benzofuran series, demonstrating how different functional groups can impact biological activity.

| Substituent on 3-Aryl Ring | Position | General Effect on Activity | Rationale |

| Methoxy (B1213986) (-OCH3) | Ortho, Para | Moderately active to potent | Electron-donating, can form H-bonds |

| Halogen (e.g., -Cl, -Br) | Para | Generally increases activity | Increases hydrophobicity, forms halogen bonds |

| Nitro (-NO2) | Para | Often decreases activity | Strong electron-withdrawing nature |

| Methyl (-CH3) | Para | Can improve activity | Weak electron-donating, increases lipophilicity |

This table is a generalized representation based on SAR trends in various benzofuran series.

Impact of the 2-Carbonitrile Moiety on Molecular Recognition and Activity

The substituent at the C-2 position of the benzofuran core is widely recognized as a critical site for modulating biological activity. nih.govrsc.org Early SAR studies identified that ester or heterocyclic ring substitutions at this position were crucial for cytotoxic activity. nih.gov

The 2-carbonitrile (-CN) group is a unique functional group with distinct electronic and steric properties:

Electron-Withdrawing Nature: The nitrile group is strongly electron-withdrawing, which can polarize the molecule and influence its binding properties.

Linear Geometry: Its linear shape provides specific steric constraints and opportunities for interaction within a binding site.

Hydrogen Bond Acceptor: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor.

Metabolic Stability: The carbonitrile group can serve as a bioisostere for other functional groups like aldehydes or amides, sometimes offering improved metabolic stability.

In the development of anticancer agents based on the benzofuran scaffold, substitution with electron-withdrawing groups like cyano at the para-position of a 2-phenyl ring resulted in a significant drop in activity in one series, indicating that the electronic influence at this position is highly context-dependent. nih.gov However, the C-2 substituent is also noted for maintaining conformational bias, which can be essential for ensuring the compound adopts the correct orientation for binding to its target. nih.gov The specific impact of a 2-carbonitrile group on 5-Hydroxy-3-phenylbenzofuran needs to be evaluated within the context of its specific biological target, but its strong electronic character and ability to act as a hydrogen bond acceptor are key features for molecular recognition.

Substituent Effects on Overall Activity and Selectivity

The electronic properties of substituents on both the benzofuran ring system and the 3-phenyl group are critical. These effects are often quantified using Hammett substituent constants (σ), which describe the electron-donating or electron-withdrawing ability of a substituent. libretexts.org

Electron-Donating Groups (EDGs) like hydroxyl (-OH) and methoxy (-OCH3) generally increase electron density in the aromatic system. In many benzofuran series, EDGs at the para position of a phenyl ring significantly improved anticancer activity. nih.gov

Electron-Withdrawing Groups (EWGs) such as nitro (-NO2), cyano (-CN), and halogens (-Cl, -Br) decrease the electron density. The effect of EWGs is highly variable. While halogen substitution is often beneficial, strong EWGs like a nitro group can lead to a drop in activity. nih.gov

A positive value for the Hammett reaction constant (ρ) in a quantitative structure-activity relationship (QSAR) study indicates that the reaction or binding is favored by electron-withdrawing groups, while a negative ρ value indicates a preference for electron-donating groups. libretexts.org QSAR studies on benzofuran derivatives often use quantum chemical descriptors to correlate molecular structure with biological activity. physchemres.org

The size and shape of substituents can influence a molecule's ability to fit into the binding site of a target protein.

Bulky Groups: The introduction of bulky substituents can either enhance activity by promoting favorable van der Waals interactions or decrease activity due to steric hindrance, preventing optimal binding. For instance, altering a 2-benzylbenzofuran to a 2-alkylbenzofuran was used to improve steric effects. nih.gov

Conformational Rigidity: Substituents can lock the molecule into a specific conformation that is either favorable or unfavorable for binding. The C-2 substituent, for example, can be critical in maintaining a required cis-conformation for activity. nih.gov

Hydrophobicity is a key factor in drug design, influencing membrane permeability and binding affinity. nih.gov Hydrophobic interactions often drive the binding of a ligand to a protein target. encyclopedia.pub

Halogenation: The addition of halogens (F, Cl, Br) is a common strategy to increase the hydrophobicity and, consequently, the biological activity of benzofuran derivatives. nih.gov Halogen substitutions at the para position of a phenyl ring are often favored as they are more likely to form beneficial hydrophobic interactions. nih.gov

Alkyl Chains: The introduction of alkyl or N-containing alkyl chains can also modify hydrophobicity and has been shown to be a determinant for antiproliferative activity in some benzofuran series. nih.gov

The table below summarizes the general impact of different substituent properties on the biological activity of benzofuran analogues.

| Property | Substituent Example | General Impact on Activity |

| Electronic | ||

| Electron-Donating | -OH, -OCH3, -CH3 | Often Favorable |

| Electron-Withdrawing | -Cl, -Br, -CN, -NO2 | Variable; Halogens often favorable, strong EWGs can be unfavorable |

| Steric | ||

| Small | -H, -F | Generally well-tolerated |

| Bulky | -t-butyl, piperidine | Can increase or decrease activity depending on binding site size |

| Hydrophobic | ||

| Hydrophobic | -Cl, -Br, -CH3, Phenyl | Generally increases binding affinity and cell permeability |

| Hydrophilic | -OH, -NH2 | Can improve solubility and form specific hydrogen bonds |

This interactive table provides a general overview of SAR trends observed across various series of benzofuran derivatives.

Quantitative Structure-Activity Relationship (QSAR) and 2D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in deciphering the mathematical correlation between the chemical structure and the biological activity of a series of compounds. For benzofuran derivatives, 2D-QSAR models have been successfully employed to predict their bioactivity and to identify the key molecular descriptors that govern their pharmacological effects.

While a specific 2D-QSAR model for 5-Hydroxy-3-phenylbenzofuran-2-carbonitrile is not extensively detailed in publicly available literature, the principles can be illustrated through models developed for analogous benzofuran structures, such as those with vasodilator properties. nih.gov In a typical 2D-QSAR study, a series of analogues are synthesized and their biological activity (e.g., IC50 values) is determined. nih.gov Subsequently, various molecular descriptors are calculated for each molecule and a statistical method, such as Best Multiple Linear Regression (BMLR), is used to generate a predictive model. nih.gov

These descriptors can be categorized into several classes, including electronic (e.g., dipole moment), steric (e.g., molecular weight), and topological (e.g., connectivity indices). For instance, a 2D-QSAR model for a series of benzofuran-based vasodilators identified the maximum electron-electron repulsion for a carbon-oxygen bond as a significant descriptor, highlighting the importance of electronic properties in the molecule's activity. nih.gov

A representative, hypothetical 2D-QSAR model for a series of benzofuran derivatives might yield a regression equation similar to:

pIC50 = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + βn(Descriptor n)

The statistical quality of such a model is assessed by parameters like the squared correlation coefficient (R²), the cross-validated correlation coefficient (Q² or R²cvOO), the Fisher test value (F), and the standard deviation of the regression (s²). A robust model will have a high R² (close to 1.0), a high Q², and a high F-value, indicating a strong correlation and predictive ability. nih.govnih.gov

To provide a clearer understanding, the following interactive table presents hypothetical data from a 2D-QSAR study on a series of benzofuran analogues, illustrating the relationship between molecular descriptors and biological activity.

| Compound | pIC50 (Observed) | pIC50 (Predicted) | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., Molar Refractivity) |

| Analogue 1 | 5.2 | 5.1 | 2.5 | 60 |

| Analogue 2 | 5.8 | 5.7 | 3.1 | 65 |

| Analogue 3 | 4.9 | 5.0 | 2.2 | 58 |

| Analogue 4 | 6.1 | 6.0 | 3.5 | 70 |

| Analogue 5 | 5.5 | 5.6 | 2.8 | 62 |

This data illustrates how variations in physicochemical properties (represented by descriptors) correlate with the observed biological activity, and how a well-defined QSAR model can accurately predict this activity.

Rational Design Principles for Optimized 5-Hydroxy-3-phenylbenzofuran-2-carbonitrile Derivatives

The rational design of optimized derivatives of 5-Hydroxy-3-phenylbenzofuran-2-carbonitrile is guided by the structure-activity relationship insights gleaned from various studies on benzofuran analogues. nih.gov The goal is to systematically modify the core structure to enhance potency, selectivity, and pharmacokinetic properties.

Key Structural Considerations for Optimization:

The 5-Hydroxy Group: The phenolic hydroxyl group at the 5-position is a critical feature. It can act as a hydrogen bond donor, which is often crucial for interaction with biological targets. nih.gov Design strategies could involve:

Bioisosteric Replacement: Replacing the hydroxyl group with other hydrogen bond donors like an amino or amide group to probe the interaction with the target.

Prodrug Approach: Masking the hydroxyl group as an ester or an ether to improve bioavailability. This prodrug would then be cleaved in vivo to release the active hydroxylated compound.

The 3-Phenyl Group: The phenyl ring at the 3-position significantly contributes to the molecule's lipophilicity and can engage in various interactions such as pi-pi stacking with aromatic residues in a binding pocket. Optimization strategies include:

Substitution on the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups at the ortho, meta, or para positions of the phenyl ring can modulate the electronic properties and steric bulk of the molecule, potentially enhancing activity. nih.gov For example, halogen substitutions are known to influence the cytotoxic properties of some benzofuran derivatives.

Ring Variation: Replacing the phenyl ring with other aromatic or heteroaromatic rings (e.g., pyridine, thiophene) to explore different binding interactions and improve properties like solubility.

Replacement with other Electron-Withdrawing Groups: Investigating the effect of replacing the nitrile with groups like carboxamide, ester, or a small heterocyclic ring (e.g., oxazole, thiazole) to fine-tune the electronic and steric properties.

Probing for Additional Interactions: Elongating the substituent at the 2-position to explore potential interactions with adjacent regions of the binding site.

The following table summarizes the key rational design principles for optimizing the 5-Hydroxy-3-phenylbenzofuran-2-carbonitrile scaffold.

| Structural Position | Moiety | Design Principle | Rationale |

| 5 | Hydroxy | Bioisosteric replacement (e.g., -NH2, -CONH2) | To probe hydrogen bonding interactions and modulate physicochemical properties. |

| 5 | Hydroxy | Prodrug formation (e.g., -OAc, -OCH3) | To improve pharmacokinetic properties such as oral absorption. |

| 3 | Phenyl | Substitution (e.g., -Cl, -F, -OCH3) | To alter electronic and steric properties for enhanced target binding. |

| 3 | Phenyl | Ring variation (e.g., pyridyl, thienyl) | To explore different aromatic interactions and improve solubility. |

| 2 | Carbonitrile | Replacement (e.g., -CONH2, -COOCH3) | To modify electronic properties and hydrogen bonding capacity. |

By systematically applying these rational design principles, medicinal chemists can generate novel derivatives of 5-Hydroxy-3-phenylbenzofuran-2-carbonitrile with potentially improved therapeutic profiles.

Future Directions and Research Gaps in 5 Hydroxy 3 Phenylbenzofuran 2 Carbonitrile Research

Exploration of Novel and Efficient Synthetic Routes for Analogues

The development of novel and efficient synthetic methodologies is crucial for generating a diverse library of 5-Hydroxy-3-phenylbenzofuran-2-carbonitrile analogues for structure-activity relationship (SAR) studies. Current synthetic strategies for benzofurans often involve multi-step processes that can be time-consuming and may not be amenable to the facile generation of a wide range of derivatives. nih.govthieme-connect.de Future research should focus on the development of more streamlined and versatile synthetic routes.

Key areas for exploration include:

Catalytic Strategies: The use of transition metal catalysts, such as palladium and copper, has shown promise in the synthesis of various benzofuran (B130515) derivatives. nih.gov Future work could explore the application of these catalysts to develop novel C-H activation and cross-coupling reactions for the synthesis of 5-Hydroxy-3-phenylbenzofuran-2-carbonitrile analogues. This could lead to more atom-economical and environmentally friendly synthetic processes.

One-Pot Reactions: The development of one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, can significantly improve synthetic efficiency. thieme-connect.de Research into designing such processes for the construction of the 5-Hydroxy-3-phenylbenzofuran-2-carbonitrile scaffold from readily available starting materials would be highly valuable.

Flow Chemistry: The application of flow chemistry techniques could offer advantages in terms of reaction control, scalability, and safety. Exploring the synthesis of 5-Hydroxy-3-phenylbenzofuran-2-carbonitrile and its analogues using microreactor technology could enable rapid optimization of reaction conditions and facilitate the production of larger quantities of these compounds for further biological evaluation.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Transition Metal Catalysis | High efficiency, selectivity, and functional group tolerance. nih.gov | Catalyst cost and removal from the final product. |

| One-Pot Reactions | Reduced reaction time, solvent waste, and purification steps. thieme-connect.de | Compatibility of different reaction conditions in a single pot. |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety, and scalability. | Initial setup cost and specialized equipment. |

Deeper Mechanistic Elucidation of Biological Interactions

While the broader class of benzofurans is known to interact with various biological targets, the specific molecular mechanisms of action for 5-Hydroxy-3-phenylbenzofuran-2-carbonitrile remain largely unknown. nih.gov A deeper understanding of how this compound interacts with biological systems at the molecular level is essential for its rational design as a therapeutic agent.

Future research in this area should focus on:

Target Identification: Utilizing techniques such as affinity chromatography, chemical proteomics, and computational target prediction to identify the primary protein targets of 5-Hydroxy-3-phenylbenzofuran-2-carbonitrile.

Binding Site Characterization: Employing biophysical techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and surface plasmon resonance (SPR) to characterize the binding mode and affinity of the compound to its identified targets.

In Vitro and In Vivo Studies: Conducting comprehensive in vitro and in vivo studies to validate the biological activity and elucidate the downstream signaling pathways modulated by 5-Hydroxy-3-phenylbenzofuran-2-carbonitrile. nih.gov This could involve cell-based assays, animal models of disease, and pharmacokinetic/pharmacodynamic (PK/PD) studies.

Development of 5-Hydroxy-3-phenylbenzofuran-2-carbonitrile as Molecular Probes for Biological Systems

Molecular probes are powerful tools for studying biological processes in living systems. The unique scaffold of 5-Hydroxy-3-phenylbenzofuran-2-carbonitrile could be leveraged to develop novel molecular probes for various applications.

Potential avenues for research include:

Fluorescent Probes: Modification of the 5-Hydroxy-3-phenylbenzofuran-2-carbonitrile structure to incorporate fluorophores could lead to the development of fluorescent probes for imaging specific cellular components or monitoring biological events.

Photoaffinity Probes: The introduction of photoreactive groups onto the benzofuran core could enable the creation of photoaffinity probes for covalently labeling and identifying protein targets.

Biotinylated Probes: The synthesis of biotinylated derivatives of 5-Hydroxy-3-phenylbenzofuran-2-carbonitrile would facilitate the isolation and identification of binding partners through avidin-biotin affinity purification.

Integration of Advanced Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Understanding

To gain a holistic understanding of the biological effects of 5-Hydroxy-3-phenylbenzofuran-2-carbonitrile, it is crucial to move beyond single-target investigations and embrace a systems-level approach. The integration of advanced "omics" technologies can provide a comprehensive view of the cellular and physiological changes induced by this compound. frontiersin.org

Future research should incorporate:

Proteomics: Utilizing mass spectrometry-based proteomics to analyze global changes in protein expression and post-translational modifications in response to treatment with 5-Hydroxy-3-phenylbenzofuran-2-carbonitrile. This can help to identify key signaling pathways and cellular processes affected by the compound.

Metabolomics: Employing metabolomic profiling to investigate the impact of the compound on cellular metabolism. This can reveal novel metabolic targets and provide insights into the compound's mechanism of action.

Transcriptomics: Using transcriptomic analysis to study changes in gene expression profiles upon compound treatment. This can help to identify gene networks and regulatory pathways that are modulated by 5-Hydroxy-3-phenylbenzofuran-2-carbonitrile.

| Omics Technology | Information Gained | Potential Application in Research |

| Proteomics | Changes in protein expression and post-translational modifications. frontiersin.org | Identification of direct and indirect protein targets. |

| Metabolomics | Alterations in cellular metabolite levels. frontiersin.org | Understanding the impact on metabolic pathways. |

| Transcriptomics | Changes in gene expression levels. | Elucidation of modulated signaling and regulatory networks. |

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. springernature.comyoutube.com These computational tools can be employed to accelerate the design and optimization of 5-Hydroxy-3-phenylbenzofuran-2-carbonitrile analogues with improved biological activity and drug-like properties.

Key areas for the application of AI and ML include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to predict the biological activity of novel 5-Hydroxy-3-phenylbenzofuran-2-carbonitrile analogues based on their chemical structures. This can help to prioritize the synthesis of the most promising compounds.

De Novo Drug Design: Utilizing generative AI models to design novel benzofuran derivatives with desired properties, such as high potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.govyoutube.com

Virtual Screening: Employing machine learning-based virtual screening approaches to rapidly screen large compound libraries and identify potential hits with similar structural features to 5-Hydroxy-3-phenylbenzofuran-2-carbonitrile. youtube.com

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-Hydroxy-3-phenylbenzofuran-2-carbonitrile, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves cyclization of precursor molecules (e.g., substituted benzofurans) under controlled conditions. For example, multi-step reactions may require inert atmospheres (N₂/Ar) and solvents like THF or DMF to stabilize intermediates . Purity is ensured via analytical techniques:

- HPLC for monitoring reaction progress and quantifying impurities.

- NMR spectroscopy (¹H/¹³C) to confirm structural integrity .

- Recrystallization in polar solvents (e.g., ethanol/water mixtures) to remove byproducts .

Q. How can spectroscopic techniques differentiate 5-Hydroxy-3-phenylbenzofuran-2-carbonitrile from structurally similar compounds?

- Methodological Answer :

- FT-IR : The nitrile group (-C≡N) shows a sharp peak at ~2200–2250 cm⁻¹, absent in non-cyano analogs. Hydroxyl (-OH) stretching appears at 3200–3600 cm⁻¹ .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z corresponding to C₁₅H₉NO₃ (exact mass 251.06) confirm the molecular formula .

- UV-Vis : Conjugation in the benzofuran ring system yields λmax ~270–300 nm, distinct from non-aromatic derivatives .

Q. What are the stability challenges for this compound under laboratory storage conditions?

- Methodological Answer :

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the benzofuran core .

- Hydrolysis Risk : The nitrile group may hydrolyze to amides/carboxylic acids in humid environments. Use desiccants like silica gel in storage containers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 5-Hydroxy-3-phenylbenzofuran-2-carbonitrile in multi-step syntheses?

- Methodological Answer :

- Temperature Control : Maintain 0–5°C during cyclization to suppress side reactions (e.g., dimerization) .

- Catalyst Screening : Test Pd/Cu catalysts for cross-coupling steps to enhance regioselectivity .

- Solvent Optimization : Replace DMSO with DMF to reduce oxidation of phenolic -OH groups .

Q. How should researchers address contradictions in biological activity data for this compound?

- Methodological Answer :

- Dose-Response Validation : Replicate assays (e.g., MTT for cytotoxicity) across multiple cell lines (e.g., HeLa, MCF-7) to confirm IC₅₀ consistency .

- Impurity Analysis : Use LC-MS to rule out false positives caused by trace intermediates (e.g., 3-phenylbenzofuran derivatives) .

Q. What computational strategies predict the interaction of 5-Hydroxy-3-phenylbenzofuran-2-carbonitrile with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450), focusing on hydrogen bonds between the hydroxyl group and catalytic residues .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes under physiological conditions .

Q. How can structural modifications enhance the compound’s pharmacokinetic properties?

- Methodological Answer :

- Prodrug Design : Esterify the hydroxyl group to improve membrane permeability, with in vitro hydrolysis studies in plasma .

- Halogenation : Introduce fluorine at the phenyl ring’s para-position to enhance metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.